molecular formula C21H21NO4 B1211443 Bulgaramine CAS No. 96681-78-6

Bulgaramine

Cat. No.: B1211443
CAS No.: 96681-78-6
M. Wt: 351.4 g/mol
InChI Key: ZAUHTLRQGBUIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bulgaramine is a natural product found in Fumaria vaillantii and Fumaria officinalis with data available.

Scientific Research Applications

  • Synthesis Techniques : Bulgaramine's synthesis has been a focus of research. Giese and Moser (2005) achieved a total synthesis of this compound with a sequence of eight steps, emphasizing the intramolecular cyclopentannulation reaction of a Fischer aminocarbene complex as a key step (Giese & Moser, 2005). Additionally, Honda, Aranishi, and Kaneda (2009) established a novel synthetic path for this compound, utilizing a samarium diiodide promoted ring expansion reaction (Honda, Aranishi, & Kaneda, 2009).

  • Biogenic Amine Production : Research on biogenic amines, specifically histamine and tyramine, by probiotic lactic acid bacteria has been explored. For instance, Priyadarshani and Rakshit (2011) studied the production of these amines by different strains, including Lactobacillus delbrueckii subsp. bulgaricus (Priyadarshani & Rakshit, 2011).

  • Genome Analysis and Evolution : The complete genome sequence of Lactobacillus delbrueckii subsp. bulgaricus, which is closely related to this compound research, reveals extensive and ongoing reductive evolution. This study highlights the bacterium’s adaptation from a plant-associated habitat to the milk environment, indicating loss of superfluous functions (van de Guchte et al., 2006).

  • Probiotic Applications : this compound-related research extends into the study of probiotics, especially in lactic acid bacteria. Schiraldi et al. (2003) discuss high cell density cultivations of Lactobacillus delbrueckii ssp. bulgaricus, focusing on the stereospecific production of lactic acid (Schiraldi et al., 2003).

  • Medical Applications : The impact of probiotics, including strains like Lactobacillus bulgaricus, on liver aminotransferases in nonalcoholic fatty liver disease patients has been investigated. A study by Aller et al. (2011) found that Lactobacillus bulgaricus improved liver aminotransferases levels in patients with NAFLD (Aller et al., 2011).

Properties

CAS No.

96681-78-6

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

15,16-dimethoxy-21-methyl-4,6-dioxa-21-azapentacyclo[10.9.0.02,10.03,7.013,18]henicosa-1(12),2(10),3(7),8,13,15,17-heptaene

InChI

InChI=1S/C21H21NO4/c1-22-7-6-12-9-17(23-2)18(24-3)10-14(12)15-8-13-4-5-16-21(26-11-25-16)19(13)20(15)22/h4-5,9-10H,6-8,11H2,1-3H3

InChI Key

ZAUHTLRQGBUIOI-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C3=C1C4=C(C3)C=CC5=C4OCO5)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3=C1C4=C(C3)C=CC5=C4OCO5)OC)OC

96681-78-6

Synonyms

bulgaramine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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